8-Hydroxypinoresinol diglucoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-3a-hydroxy-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O17/c1-42-18-7-13(3-5-16(18)46-30-26(39)24(37)22(35)20(9-33)48-30)28-15-11-44-29(32(15,41)12-45-28)14-4-6-17(19(8-14)43-2)47-31-27(40)25(38)23(36)21(10-34)49-31/h3-8,15,20-31,33-41H,9-12H2,1-2H3/t15-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31-,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHZMNDRCLPQIO-ISBMVDNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways of 8 Hydroxypinoresinol Diglucoside
Elucidation of Biosynthetic Routes
The biosynthesis of this compound is not a singular event but a cascade of precisely controlled biochemical reactions. It begins with the general phenylpropanoid pathway, which supplies the fundamental building blocks, followed by specific enzymatic transformations that define the lignan structure, and can also be achieved through microbial processes.
The journey to this compound begins in the phenylpropanoid pathway, a central route in plant secondary metabolism responsible for synthesizing a vast array of phenolic compounds. wikipedia.org The ultimate precursor for the pinoresinol skeleton is the aromatic amino acid L-phenylalanine. mdpi.comnih.gov A series of key enzymatic steps transforms this initial substrate into the immediate precursors required for lignan formation.
The initial and committed step is the deamination of L-phenylalanine into trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . wikipedia.orgmdpi.com Following this, Cinnamate-4-hydroxylase (C4H) , a crucial cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. ashs.orgnih.govashs.org The final enzyme in this shared part of the pathway is 4-Coumarate-CoA Ligase (4CL) , which activates p-coumaric acid by ligating it with coenzyme A to form p-coumaroyl-CoA. nih.govnih.govwikipedia.org This activated thioester is a critical branch point, directing carbon flow towards the biosynthesis of various compounds, including the monolignols that serve as the direct building blocks for lignans like pinoresinol. nih.govresearchgate.net Further enzymatic modifications, including reduction and methylation steps, convert p-coumaroyl-CoA into coniferyl alcohol, the direct monomeric precursor for pinoresinol. wikipedia.orgnih.gov
The formation of the core pinoresinol structure from two coniferyl alcohol monomers is a remarkable example of controlled biochemical radical coupling. This process is governed by two key components: oxidative enzymes and dirigent proteins.
Oxidative enzymes, such as laccases and peroxidases, catalyze the formation of phenoxy radicals from coniferyl alcohol monomers. researchgate.netfrontiersin.org In the absence of any guiding influence, the subsequent coupling of these radicals would result in a random mixture of various racemic products. frontiersin.org However, in biological systems, this process is precisely controlled by dirigent proteins (DIRs) . wikipedia.orgnih.gov
Dirigent proteins lack intrinsic catalytic activity but function to capture and orient the coniferyl alcohol radicals in a spatially specific manner. nih.govnih.gov This precise orientation ensures that the radical-radical coupling occurs with both high regioselectivity (specifically forming an 8-8' bond) and stereoselectivity. nih.gov The first dirigent protein identified, discovered in Forsythia intermedia, was found to specifically direct the coupling to form (+)-pinoresinol. wikipedia.org Subsequently, other DIRs have been found that direct the formation of the opposite enantiomer, (-)-pinoresinol. wikipedia.org This dirigent-mediated control is essential for the biosynthesis of optically pure lignans in plants. The pinoresinol core is then subject to further enzymatic modifications, including hydroxylation and subsequent glycosylation steps, to yield the final this compound molecule.
Beyond plant biosynthesis, certain microorganisms have demonstrated the remarkable ability to produce these complex lignans. A notable example is Phomopsis sp. XP-8, an endophytic fungus isolated from the bark of Eucommia ulmoides (Tu-chung). nih.govfrontiersin.org This fungus can synthesize pinoresinol diglucoside (PDG), pinoresinol monoglucoside (PMG), and pinoresinol (Pin) in vitro, indicating it possesses a metabolic pathway analogous to that found in plants. nih.govresearchgate.net
Studies have shown that Phomopsis sp. XP-8 can utilize substrates from the phenylpropanoid pathway, such as phenylalanine, to produce these lignans. researchgate.net The production is significantly influenced by the culture medium. For instance, cultivation on a solid-state medium made from mung beans has been shown to enhance the yield of PDG significantly compared to liquid cultures. researchgate.net Research into the components of mung beans revealed that polysaccharides, particularly those containing galactose, were major factors in stimulating the production of pinoresinol glucosides. nih.gov The fungus demonstrates activities of key phenylpropanoid pathway enzymes, including PAL, C4H, and 4CL, confirming its capacity to synthesize the necessary precursors from basic substrates. nih.gov This microbial production route presents a potential alternative to extraction from plant sources. nih.govnih.gov
Research Findings
The following tables summarize key findings related to the microbial production of pinoresinol and its glucosides by the endophytic fungus Phomopsis sp. XP-8.
Table 1: Influence of Mung Bean Components on Product Formation by Phomopsis sp. XP-8
This table details the production of pinoresinol (Pin), pinoresinol monoglucoside (PMG), and pinoresinol diglucoside (PDG) when the fungus was cultivated with different isolated components of mung bean as the substrate. Data highlights the unique role of polysaccharides in the formation of the monoglucoside form.
| Substrate (from Mung Bean) | Pinoresinol (Pin) Production | Pinoresinol Monoglucoside (PMG) Production | Pinoresinol Diglucoside (PDG) Production |
| Polysaccharide | Detected | Detected | Detected |
| Starch | Detected | Not Detected | Detected |
| Protein | Not specified | Not specified | Not specified |
| Source: Based on findings from studies on Phomopsis sp. XP-8. nih.gov |
Table 2: Comparison of Lignan Production in Different Cultivation Methods for Phomopsis sp. XP-8
This table compares the maximum yield of pinoresinol diglucoside (PDG) achieved through different cultivation strategies, demonstrating the superior efficacy of solid-state fermentation using natural substrates.
| Cultivation Method | Medium | Maximum PDG Yield |
| Solid-State Culture | Mung Bean Grain + 100 g/kg Glucose | 72.1 mg/kg (fresh culture) |
| Liquid Culture | Potato Dextrose Broth (PDB) | Lower than solid-state |
| Source: Data compiled from research on optimizing production by Phomopsis sp. XP-8. researchgate.net |
Table of Compounds
Preclinical Biological Activity Investigations of 8 Hydroxypinoresinol Diglucoside
In Vitro Pharmacological Activity Profiling
8-Hydroxypinoresinol (B162249) diglucoside, a lignan (B3055560) glycoside found in various plant species, has been the subject of preclinical research to determine its pharmacological activities. In vitro studies have begun to delineate its potential as an antioxidant, anti-inflammatory, and neuroprotective agent. The following sections detail the findings from these laboratory-based investigations.
Antioxidant Mechanisms and Radical Scavenging Capabilities
The antioxidant potential of 8-Hydroxypinoresinol diglucoside, also identified as Pinoresinol-4-O-β-D-glucopyranoside in some studies, has been evaluated through various in vitro assays designed to measure its ability to neutralize harmful free radicals. These assays are crucial in understanding the compound's capacity to mitigate oxidative stress, a pathological process implicated in numerous chronic diseases.
Key methods used to assess these capabilities include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. In these tests, the ability of the compound to donate an electron or hydrogen atom to the stable radicals results in a measurable color change, indicating antioxidant activity.
Research has demonstrated that Pinoresinol-4-O-β-D-glucopyranoside possesses substantial radical scavenging properties. medchemexpress.comnih.gov In the DPPH assay, the compound exhibited a half-maximal inhibitory concentration (IC50) of 44.2 μg/mL. medchemexpress.com Its efficacy was further confirmed in the ABTS assay, which showed an IC50 value of 34.5 μg/mL. medchemexpress.com Another study reported its total antioxidant capacity in the ABTS assay as 1091.3 µmol/g in terms of ascorbic acid equivalents. nih.govresearchgate.net These findings underscore the compound's significant capacity to scavenge free radicals in a cell-free system.
| Assay | Result (IC50) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 44.2 μg/mL | medchemexpress.com |
| ABTS Radical Scavenging | 34.5 μg/mL | medchemexpress.com |
Anti-inflammatory Effects and Associated Molecular Targets
Investigations into the anti-inflammatory properties of this compound (as (+)-pinoresinol-O-β-D-glucopyranoside) have identified its ability to modulate key signaling pathways and mediators involved in the inflammatory response.
Modulation of NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. The activation of the NF-κB signaling pathway is a central event in inflammation. Preclinical studies have shown that pinoresinol (B1678388), a related lignan, exhibits potent anti-inflammatory effects by acting on the NF-κB signaling pathway. nih.govmdpi.com Research on (+)-pinoresinol-O-β-D-glucopyranoside has demonstrated that its anti-inflammatory and antiviral effects against influenza virus infection likely occur through the inhibition of the NF-κB signaling pathway, among others. spandidos-publications.com The compound was found to inactivate this pathway, which is a crucial step in reducing the subsequent production of inflammatory molecules. spandidos-publications.comnih.gov
Impact on Pro-inflammatory Mediators (e.g., COX-2, iNOS, cytokines)
Following the modulation of upstream signaling pathways like NF-κB, the expression of key pro-inflammatory enzymes and signaling proteins is affected. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are enzymes that produce significant mediators of inflammation. Cytokines are signaling proteins that regulate the inflammatory process.
In vitro studies on (+)-pinoresinol-O-β-D-glucopyranoside have revealed its pronounced inhibitory effects on the expression of pro-inflammatory mediators induced by the H1N1 influenza virus. nih.gov Treatment with the compound was found to suppress the production of COX-2. spandidos-publications.com This inhibition correlated with the compound's inhibitory effects on NF-κB and p38 kinase signaling. spandidos-publications.com Furthermore, the compound effectively decreased the expression of several pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), in a concentration-dependent manner. spandidos-publications.comnih.gov
| Molecular Target | Observed Effect | Reference |
|---|---|---|
| NF-κB Signaling Pathway | Inhibition/Inactivation | spandidos-publications.comnih.gov |
| COX-2 | Suppressed Production | spandidos-publications.com |
| TNF-α | Decreased Expression | spandidos-publications.comnih.gov |
| IL-6 | Decreased Expression | spandidos-publications.comnih.gov |
| IL-8 | Decreased Expression | nih.gov |
Neurobiological Interactions and Neuroprotective Potential
The potential for this compound to interact with the central nervous system and protect neuronal cells has also been an area of preliminary investigation. Lignans (B1203133) isolated from Eucommia ulmoides leaves have been shown to exert neuroprotective effects in H2O2-treated PC-12 cells, a common in vitro model for studying neurodegenerative diseases. nih.gov Specifically, 8-Hydroxypinoresinol4,4'-di-O-β-D-glucopyranoside has been reported to prevent neurotoxicity in these PC12 cells, suggesting a potential for neuroprotection. medchemexpress.com
Ligand Binding Studies at CNS Receptors (e.g., A1 Adenosine (B11128), 5-HT1A)
Currently, there is a lack of specific published data from in vitro ligand binding studies investigating the direct interaction of this compound with A1 adenosine or 5-HT1A receptors.
Ion Channel Modulation (e.g., Kv1.5 Channel Blockade)
The voltage-gated potassium channel Kv1.5 is considered a significant target for developing atrial-selective antiarrhythmic drugs. nih.govnih.gov Blockers of this channel are sought after because they may offer a safer and more effective treatment for atrial fibrillation. nih.govnih.gov
Research has identified 8-Hydroxypinoresinol-4-O-β-D-glucoside, a structurally related lignan, as a novel blocker of the human Kv1.5 (hKv1.5) channel. In a study utilizing HEK 293 cells engineered to express the hKv1.5 channel, the effects of the compound were investigated using patch-clamp recording techniques. The findings demonstrated that this lignan glucoside inhibited the hKv1.5 channel current in a concentration-dependent manner. As the concentration of the compound was increased, a greater inhibition of the current was observed at each depolarization potential. The study noted that the uncoupling of the compound from the hKv1.5 channels was a slow process, as the channels did not fully recover during the washout phase.
| Concentration | Observed Effect |
|---|---|
| 10 μM | Inhibition of hKv1.5 channel current |
| 30 μM | Greater inhibition than at 10 μM |
| 50 μM | Greatest inhibition observed among tested concentrations |
Antimicrobial Spectrum and Potency
While direct studies on the antimicrobial properties of this compound are limited, research into structurally similar lignans, such as its monoglucoside and aglycone forms, provides insight into its potential activities.
Investigations into related lignans have shown a spectrum of antibacterial activity. For instance, secoisolariciresinol (B192356) diglucoside (SDG), another lignan diglucoside, has demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. researchgate.net One study found that synthetic SDG exhibited notable inhibitory activity against E. coli and S. typhimurium. researchgate.net Similarly, extracts of secoisolariciresinol diglucoside from flaxseed have been tested against multiple bacterial species, including Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.net
The antifungal potential of related compounds has also been explored. The core structure of 8-hydroxyquinoline (B1678124) is known to possess widespread antifungal activity. nih.govresearchgate.net Studies on various derivatives of 8-hydroxyquinoline have shown that they can damage the fungal cell wall, compromise the integrity of the cytoplasmic membrane, and inhibit the formation of pseudohyphae in species like Candida albicans. researchgate.net
Research on a related compound, (+)-pinoresinol-O-β-D-glucopyranoside (a monoglucoside), has revealed antiviral properties, specifically against influenza A virus. nih.gov This lignan glycoside demonstrated inhibitory activity against both the A/PR/8/34 (H1N1) and A/Guangzhou/GIRD07/09 (H1N1) strains of the virus. nih.gov The antiviral effects were confirmed through cytopathic effect (CPE) assays, plaque-reduction assays, and progeny virus yield reduction assays. nih.gov Mechanistic studies suggest that the antiviral action may be linked to the inactivation of specific signaling pathways, including nuclear factor-κB and p38 mitogen-activated protein kinase. nih.gov
| Influenza Strain | 50% Inhibition Concentration (IC50) |
|---|---|
| A/PR/8/34 (H1N1) | 408.81 ± 5.24 µg/ml |
| A/Guangzhou/GIRD07/09 (H1N1) | 176.24 ± 4.41 µg/ml |
Enzyme Inhibitory Activities (e.g., α-Glucosidase)
This compound has been identified as a putative inhibitor of the α-glucosidase enzyme. researchgate.net α-Glucosidase is a key enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose. researchgate.netnih.gov The inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia by delaying carbohydrate digestion and absorption. researchgate.netnih.gov Pinoresinol diglucoside, along with pinoresinol-4-O-β-D-glucoside, has been reported as a putative hypoglycemic agent due to its significant inhibitory activity against the α-glucosidase enzyme. researchgate.net
Heat Shock Factor 1 (HSF1) Induction Studies
Inhibition of Matrix Metalloproteinase (MMP-1) Activity
Matrix metalloproteinase-1 (MMP-1), also known as collagenase-1, is a key enzyme involved in the degradation of extracellular matrix components, particularly fibrillar collagens such as types I, II, and III. plos.orgnih.gov Its dysregulation is implicated in various pathological processes, including photoaging, inflammation, and cancer metastasis. plos.orgphcogrev.com A review of the scientific literature did not yield specific studies investigating the direct inhibitory effect of this compound on MMP-1 activity. Research into the inhibition of MMPs by natural compounds is an active area, but specific data for this compound is not available in the searched sources. phcogrev.comnih.gov
In Vivo Efficacy Studies in Animal Models
The following sections summarize the in vivo research conducted to evaluate the therapeutic potential of this compound in various animal models of disease.
This compound, also referred to as pinoresinol diglucoside (PDG), has demonstrated significant antioxidant properties in animal models. In a mouse model of Alzheimer's disease induced by Aβ1-42, administration of PDG was found to restrain the production of reactive oxygen species and malondialdehyde, a marker of lipid peroxidation. nih.gov Concurrently, the compound promoted the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase and catalase. nih.gov These findings indicate that this compound can mitigate oxidative stress within a neurodegenerative disease context. nih.gov
Table 1: Effects of this compound on Oxidative Stress Markers
| Animal Model | Key Findings | Biomarkers Measured |
| Aβ1-42-induced Alzheimer's disease (Mouse) | Decreased oxidative stress markers; Increased antioxidant enzyme activity. nih.gov | Reactive Oxygen Species (ROS), Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase. nih.gov |
The anti-inflammatory potential of this compound has been substantiated in preclinical studies. In a mouse model of Alzheimer's disease, the compound effectively restrained the release of key pro-inflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov The mechanism for this anti-inflammatory action was linked to the inhibition of the Toll-like receptor 4 (TLR4) and the subsequent activation of nuclear factor-κB (NF-κB) p65, a critical pathway in the inflammatory response. nih.gov
Table 2: Anti-inflammatory Effects of this compound in Animal Models
| Animal Model | Key Findings | Inflammatory Mediators Affected | Signaling Pathway Implicated |
| Aβ1-42-induced Alzheimer's disease (Mouse) | Attenuated neuroinflammation. nih.gov | Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β). nih.gov | TLR4/NF-κB. nih.gov |
Direct studies evaluating the hepatoprotective effects of this compound in animal models of induced liver injury, such as carbon tetrachloride (CCl4)-induced damage, were not identified in the reviewed literature. However, research on its aglycone form, pinoresinol, has shown protective effects. One study reported that pinoresinol can ameliorate acute liver injury induced by CCl4. nih.gov The CCl4 model is a standard method for inducing acute liver injury in rodents, characterized by centrilobular necrosis and significant inflammatory response, making it a relevant model for testing potential hepatoprotective agents. nih.gov
While this compound has established neuroprotective properties, specific investigations in the kainic acid-induced seizure model were not found in the available scientific literature. The kainic acid model is a widely used and potent method to induce neurodegeneration and model temporal lobe epilepsy in rodents, characterized by severe, prolonged seizures. nih.gov
However, the neuroprotective efficacy of this compound has been demonstrated in other relevant animal models. In a mouse model of Alzheimer's disease, the compound was shown to inhibit neuronal apoptosis by upregulating the Bcl-2/Bax ratio and downregulating cytochrome c and cleaved caspase-3 expressions. nih.gov This activity contributes to its ability to ameliorate memory dysfunction induced by Aβ1-42 in mice. nih.gov
Table 3: Neuroprotective Effects of this compound in a Neurodegenerative Model
| Animal Model | Key Findings | Apoptotic Markers Modulated |
| Aβ1-42-induced Alzheimer's disease (Mouse) | Inhibited neuronal apoptosis; Ameliorated memory dysfunction. nih.gov | Bcl-2/Bax ratio, Cytochrome c, Cleaved caspase-3. nih.gov |
No in vivo studies assessing the direct antihypertensive activity of this compound in relevant animal models, such as the spontaneously hypertensive rat (SHR), were identified. The SHR model is a cornerstone for screening antihypertensive agents in medical research. nih.gov However, related in vitro research provides a mechanistic basis for potential blood pressure-lowering effects. A study investigating the vasorelaxant effects of pinoresinol and its diglucoside found that this compound induced concentration-dependent vasorelaxation in isolated phenylephrine-induced aortic rings. nih.gov This suggests a potential mechanism for reducing blood pressure, though further in vivo validation is required.
Immunomodulatory Effects (e.g., UVB-induced immunosuppression)
There is no available research from the conducted searches detailing the immunomodulatory effects of this compound, specifically concerning its potential to mitigate UVB-induced immunosuppression. Preclinical investigations into the compound's influence on immune cell function, cytokine production, or the pathways involved in UV radiation-induced immune tolerance have not been identified. As a result, there are no detailed findings or data tables to present regarding the activity of this compound in this specific immunological context.
Molecular Mechanisms and Structure Activity Relationship Sar of 8 Hydroxypinoresinol Diglucoside
Unraveling Cellular and Subcellular Targets
The specific cellular and subcellular targets of 8-Hydroxypinoresinol (B162249) diglucoside are an emerging area of research. However, studies on structurally related lignan (B3055560) glycosides offer significant insights into its potential molecular interactions. A notable investigation into 8-hydroxypinoresinol-4-O-β-D-glucoside, a mono-glucoside variant, identified the human Kv1.5 potassium channel as a direct cellular target. nih.gov In experiments using HEK 293 cells engineered to express this channel, the compound was shown to inhibit the channel's current in a concentration-dependent manner, suggesting a potential mechanism for its observed antiarrhythmic activities. nih.gov
While the precise subcellular localization of 8-Hydroxypinoresinol diglucoside has not been definitively characterized, the process of glycosylation is known to significantly influence the chemical properties, and thereby the cellular and histological distribution, of natural compounds. nih.gov For instance, the addition of sugar moieties can alter a molecule's solubility and ability to cross cellular membranes. Glycosylation can lead to the accumulation of compounds like flavonoids in the vacuole, which in turn affects their metabolic pathways and antioxidant activities. nih.gov This suggests that the two glucose units on this compound likely play a crucial role in its absorption, distribution, and interaction with subcellular compartments and targets.
Interplay with Intracellular Signaling Pathways
This compound is believed to exert its biological effects by modulating key intracellular signaling pathways that are fundamental to cellular processes like growth, proliferation, and response to stress.
Network pharmacology studies have identified the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway as a primary target for Pinoresinol (B1678388) diglucoside (PDG), a synonym for this compound. The anti-osteoporotic effects of PDG are thought to be mediated through its regulation of key proteins involved in this pathway. This modulation is a critical mechanism by which many natural compounds exert their therapeutic effects, influencing cell survival and proliferation.
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), are central to cellular responses to a wide array of stimuli. nih.gov These pathways are intricately involved in inflammation and cellular stress responses. While direct interaction of this compound with the ERK1/2 pathway is still under investigation, studies on other glycosides provide a strong rationale for its potential involvement. For example, another iridoid glycoside, 8-epi-7-deoxyloganic acid, has been shown to attenuate inflammatory responses by suppressing the MAPK/NF-κB signaling cascade. nih.gov Given that the MAPK and PI3K/Akt pathways are often interconnected, it is plausible that this compound may also influence MAPK signaling to exert its biological activities. The activation of ERK1/2 is typically a sequential process involving a cascade of kinases that can be influenced by various upstream signals. nih.gov
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Activation of this pathway is a key mechanism for the antioxidant effects of many natural products, particularly phenylpropanoids. nih.govresearchgate.net Under normal conditions, Nrf2 is held in the cytoplasm by Keap1. nih.gov Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant genes, including HO-1. nih.gov
There is a mechanistic link between the PI3K/Akt pathway and Nrf2, as PI3K/Akt can act as an upstream regulator of Nrf2. nih.gov Research on other glycosides has demonstrated their ability to activate the Nrf2/HO-1 signaling cascade, leading to a reduction in oxidative stress. nih.gov This evidence strongly suggests that this compound may exert its antioxidant effects, at least in part, through the activation of the Nrf2/HO-1 pathway, which is consistent with its known modulation of the upstream PI3K/Akt pathway.
Structure-Activity Relationship Investigations
The molecular structure of this compound is fundamental to its biological activity, particularly its antioxidant potential.
The antioxidant capacity of lignans (B1203133) is largely attributed to their phenolic nature, specifically the ability of their hydroxyl (-OH) groups to donate a hydrogen atom to neutralize free radicals. mdpi.com The core structure of 8-Hydroxypinoresinol, the aglycone, possesses these crucial phenolic hydroxyl groups, which are the primary sites for radical scavenging activity.
The table below summarizes the key structural elements of this compound and their generally accepted roles in its antioxidant activity.
| Structural Feature | Role in Antioxidant Potential | Supporting Evidence |
| Phenolic Hydroxyl Groups | Primary sites for hydrogen atom donation to scavenge free radicals. | The antioxidant capacity of polyphenolic compounds like lignans is attributed to their ability for Hydrogen Atom Transfer (HAT) from their OH groups. mdpi.com |
| Furofuran Ring System | Provides a stable core structure for the molecule. | Lignans are characterized by the dimerization of two phenylpropanoid units. researchgate.net |
| Diglucoside Moieties | Modulates solubility, bioavailability, and may decrease direct radical scavenging activity compared to the aglycone. Can influence subcellular localization. | The sugar moiety has a marked effect on the antioxidant activity of flavonols, with aglycones often being more active in in vitro tests. researchgate.net Glycosylation can alter cellular repartition. nih.gov |
Influence of Glycosylation Patterns on Biological Activities
The attachment of sugar moieties, a process known as glycosylation, is a pivotal factor in modulating the biological activity of lignans, including this compound. The number and position of these sugar groups can significantly alter the compound's physicochemical properties, such as solubility and stability, which in turn affects its bioavailability and interactions with cellular targets.
The biological effects of phenolic compounds are intrinsically linked to their structure, which includes the degree of glycosylation. mdpi.com Generally, the aglycone form of a compound (without sugar attachments) tends to exhibit higher in-vitro activity compared to its glycosylated counterparts. This is often attributed to the smaller size and increased lipophilicity of the aglycone, allowing for easier passage through cell membranes.
For instance, studies comparing the flavonoid hesperetin (B1673127) to its glycoside, hesperidin (B1673128), have shown that the aglycone, hesperetin, possesses more potent antioxidant and anti-inflammatory properties in vitro. mdpi.com However, the glycoside form, hesperidin glucoside, which has increased water solubility, demonstrated comparable or even higher antibacterial activity against certain strains, suggesting that the enhanced solubility can, in some cases, compensate for a decrease in inherent potency. mdpi.com A similar trend has been observed with the flavones luteolin (B72000) and its glucoside, where both exhibit anti-inflammatory actions, but their efficacy can be context-dependent. mdpi.com
In the case of 8-Hydroxypinoresinol, different glycosylation states have been studied for various biological effects:
This compound: The fully glycosylated form.
8-Hydroxypinoresinol 4'-O-β-D-glucoside: A monoglucoside form of the compound. Research has identified this molecule as a potent blocker of the human Kv1.5 channel, a protein implicated in cardiac arrhythmias. nih.gov This specific activity highlights how a particular glycosylation pattern can confer a distinct biological function. This monoglucoside has also been noted for its antioxidant and anti-inflammatory properties. ontosight.ai
(-)-8-Hydroxypinoresinol (aglycone): The core structure without any sugar molecules. This aglycone has demonstrated antimicrobial activity against a range of microorganisms, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Salmonella typhi, and Candida albicans. researchgate.net
While direct comparative studies measuring the same biological activity across the diglucoside, monoglucoside, and aglycone forms of 8-Hydroxypinoresinol are not extensively available, the existing research on related compounds suggests a general principle: the aglycone may possess greater potency in certain in-vitro assays, while the glycosylated forms may have altered solubility and unique biological targets. The glucoside forms radically change properties like solubility and bioavailability, which warrants deeper analysis of their specific effects. mdpi.com
| Compound Form | Key Biological Activities Noted | Reference |
| This compound | General lignan activities | General Lignan Literature |
| 8-Hydroxypinoresinol 4'-O-β-D-glucoside | Kv1.5 channel blocker, antioxidant, anti-inflammatory | nih.govontosight.ai |
| (-)-8-Hydroxypinoresinol (Aglycone) | Antimicrobial activity | researchgate.net |
Stereochemical Considerations and Their Impact on Biological Effects
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical factor governing its biological function. For furofuran lignans like 8-Hydroxypinoresinol, the complex structure with multiple chiral centers gives rise to numerous possible stereoisomers, each with a unique spatial orientation.
The naturally occurring and most commonly studied form of this compound has a specific stereochemical configuration, as detailed in its IUPAC name: (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-3a-hydroxy-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. This precise arrangement is crucial for its recognition by and interaction with specific biological macromolecules, such as enzymes and receptors.
Furofuran lignans, as a class, are known for their structural diversity arising from different substituents and varied configurations of the furofuran ring. nih.gov This structural variety leads to a wide range of significant biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. nih.gov The specific orientation of the aryl groups and the substituents on the bicyclic core can dramatically influence the molecule's ability to fit into the binding site of a target protein.
While direct studies comparing the biological effects of different stereoisomers of this compound are scarce, research on other complex natural products provides compelling evidence for the importance of stereochemistry. For example, a study on the four stereoisomers of the mycotoxin ochratoxin A revealed significant differences in their cytotoxicity. The study concluded that the L-configuration of the phenylalanine part of the molecule was primarily responsible for its high cytotoxicity, whereas the stereocenter in the dihydroisocoumarin portion was of lesser importance. nih.gov This demonstrates that even subtle changes in the spatial arrangement of functional groups can have a profound impact on biological activity.
The synthesis and biological evaluation of different stereoisomers of furofuran lignans have shown that the configuration can influence activities such as α-glucosidase inhibition. ontosight.ai The ability to determine the relative configurations of these lignans through techniques like NMR spectroscopy is a significant area of research, underscoring the chemical and biological importance of their stereoisomerism. nih.gov
Analytical and Methodological Approaches in 8 Hydroxypinoresinol Diglucoside Research
Advanced Extraction and Purification Strategies
The initial and most critical phase in the study of 8-Hydroxypinoresinol (B162249) diglucoside involves its efficient extraction from natural sources and subsequent purification to isolate it from a complex matrix of other phytochemicals.
Solvent-Based Extraction Optimization
The extraction of lignans (B1203133), including 8-Hydroxypinoresinol diglucoside, is heavily influenced by the choice of solvent and extraction methodology. Research into related compounds provides a framework for optimizing these processes. For instance, a common method for extracting pinoresinol (B1678388) diglucoside involves the use of methanol (B129727) in a Soxhlet apparatus, which facilitates exhaustive extraction through continuous reflux of the solvent. Another established method for a related lignan (B3055560), secoisolariciresinol (B192356) diglucoside, utilizes a mixture of dioxane and ethanol (B145695) for extraction from defatted flaxseed flour chromatographyonline.com.
Modern techniques aim to improve efficiency and reduce solvent consumption. A comparative study on the extraction of total phenolic content, a class to which this compound belongs, evaluated several methods:
Maceration (MAE) : A traditional method involving soaking the plant material in a solvent.
Ultrasonic Extraction (USE) : Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.
Microwave-Assisted Extraction (MICE) : Employs microwave energy to heat the solvent and plant material, accelerating extraction.
Integrated Ultrasonic-Microwave-Assisted Extraction (US/MICE) : Combines the mechanisms of USE and MICE for a synergistic effect.
The results from this study showed that the integrated US/MICE technique yielded the highest total phenolic content, demonstrating the potential of these advanced methods for efficiently extracting target lignans youtube.com.
Chromatographic Isolation and Purification Techniques (e.g., HPLC, UPLC, Countercurrent Chromatography)
Following extraction, chromatographic techniques are indispensable for the isolation and purification of this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for both the analysis and purification of this compound. A UPLC method developed for the determination of a related compound, pinoresinol diglucoside, highlights the typical parameters involved. This method utilized a C18 stationary phase with a mobile phase of acetonitrile (B52724) and water, demonstrating excellent performance with high linearity, repeatability, and precision hebmu.edu.cn. The key advantage of UPLC over traditional HPLC is the use of smaller particle size columns (typically under 2 µm), which provides higher resolution and significantly shorter analysis times, albeit at much higher operating pressures hebmu.edu.cn. Sample preparation for these analyses often includes a solid-phase extraction (SPE) step to clean up the initial extract and improve chromatographic performance hebmu.edu.cn.
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that offers a significant advantage by eliminating the solid stationary phase, thus avoiding the irreversible adsorption of the analyte. CCC has been effectively demonstrated for the separation of various lignans from complex plant extracts and oils derived from biomass. nih.govrsc.orgenergy.gov The technique separates compounds based on their differential partitioning between two immiscible liquid phases. energy.gov Solvent systems, such as the HEMWat (heptane-ethyl acetate-methanol-water) system, are selected based on the partition coefficients of the target compounds to achieve optimal separation of monomers from oligomers and from each other. rsc.org The interfacing of CCC with mass spectrometry further enhances its capability, providing a powerful tool for the direct identification of bioactive lignans from crude extracts. nih.gov
| Technique | Stationary Phase | Mobile Phase Example | Key Feature |
| UPLC | Waters Acquity C18 BEH (1.7 µm) | Acetonitrile/Water (pH 4.0) | High resolution, speed, and sensitivity |
| HPLC | C18 or similar | Dioxane/Ethanol | Robust and widely used for quantification |
| CCC | None (liquid phases) | Heptane-Ethyl Acetate-Methanol-Water | No irreversible adsorption; scalable |
Enzymatic Approaches for Isolation and Derivatization
Enzymatic methods offer a highly specific and mild alternative to chemical procedures for the isolation and derivatization of glycosides. While acid hydrolysis is a standard method, it can lead to the degradation or isomerization of labile compounds. Enzymatic hydrolysis, in contrast, can selectively cleave the glycosidic bonds under gentle conditions.
For related compounds like steryl glycosides, various glycosylases have been tested for their hydrolytic ability. Inulinase and hemicellulase (B13383388) preparations have shown high efficacy in hydrolyzing the glycosidic linkages to release the free aglycone. nih.gov This approach preserves the integrity of the core structure, which is critical for accurate analysis. nih.gov In the context of this compound, specific β-glucosidases could be employed to hydrolyze the two glucose units, yielding the aglycone, (+)-8-hydroxypinoresinol. This enzymatic derivatization is not only useful for structural confirmation but also for studying the biological activity of the aglycone itself. The reduction in lignan content observed in some matrices has been attributed to enzymatic degradation, highlighting the natural role of enzymes in the transformation of these compounds. mdpi.com
Spectroscopic Characterization for Structural Elucidation
Once purified, the definitive identification and structural elucidation of this compound rely on a combination of powerful spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical characterization of lignans. researchgate.net A full assignment requires a suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.
¹H NMR provides information on the chemical environment of protons, their multiplicity (splitting patterns), and coupling constants, which helps define the relative stereochemistry of the furofuran ring system.
¹³C NMR reveals the number of unique carbon atoms and their types (methyl, methylene, methine, quaternary). hebmu.edu.cn The chemical shifts of the carbons in the furofuran core and the attached phenyl and glucose moieties are characteristic. For the aglycone, 8-hydroxypinoresinol, a reference ¹³C NMR spectrum in CDCl₃ is available. spectrabase.com
2D NMR experiments (like HSQC and HMBC) are crucial for correlating proton and carbon signals, allowing for the unambiguous assignment of all atoms within the complex structure. researchgate.net
The stereochemical assignment of lignan glycosides is a complex task that is often accomplished by comparing NMR data with that of known compounds and using techniques such as Circular Dichroism (CD) spectroscopy. nih.gov The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from NMR experiments is fundamental in determining the relative configuration of the chiral centers.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, UPLC-QTOF-MS)
Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₃₂H₄₂O₁₇, corresponding to a monoisotopic mass of 698.2422 g/mol . nih.gov
When coupled with liquid chromatography (LC-MS or UPLC-MS), MS provides a highly sensitive and selective detection method.
LC-MS/MS : This technique is used for targeted quantification and identification. In multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored, providing exceptional selectivity and minimizing matrix interference. nih.gov Predicted LC-MS/MS spectra for related glucosides show characteristic fragmentation patterns, such as the loss of the glucose moiety. nih.gov
UPLC-QTOF-MS : Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is a high-resolution mass spectrometry (HRMS) technique. youtube.com It provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the confident determination of the elemental composition of the parent ion and its fragments. This is invaluable for identifying unknown compounds in complex mixtures and confirming the structure of isolated molecules. youtube.comspectrabase.com The fragmentation pattern observed in the MS/MS spectrum provides key information about the structure, such as the sequential loss of the two glucosyl units (each 162 Da) from the parent molecule.
Quantitative Analysis and Assay Development for Biological Studies
The quantitative analysis of this compound and the development of assays to investigate its biological activities are fundamental to understanding its potential applications. Research in this area predominantly utilizes advanced analytical techniques to ensure accuracy and sensitivity, especially when dealing with complex matrices like plant extracts.
Chromatographic and Spectrometric Quantification
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the separation, identification, and quantification of this compound from natural sources. niscpr.res.in This method combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer. niscpr.res.in
Researchers often employ reverse-phase chromatography for the analysis of phenolic compounds. researchgate.net A comprehensive analysis of a methanol fraction of Ligustrum ovalifolium, which contained lignans and other phenolic compounds, utilized a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) system. ekb.eg The separation was performed on a C18 column with a gradient mobile phase consisting of ammonium (B1175870) formate (B1220265) and acetonitrile. ekb.eg This approach allowed for the successful detection of 77 distinct metabolites, including various lignans, flavonoids, and phenolic acids. ekb.eg
The following table details the specific parameters used in a representative LC-MS/MS method for analyzing plant extracts containing phenolic compounds, including lignans.
| Parameter | Specification | Source |
|---|---|---|
| Analytical System | Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) | ekb.eg |
| LC System | Exion LC AC System | ekb.eg |
| MS System | SCIEX Triple Quad 5500+ MS/MS with ESI detector | ekb.eg |
| Column | Ascentis® Express 90 Å C18 Column (2.1×150 mm, 2.7 µm) | ekb.eg |
| Mobile Phase A | 5 mM ammonium formate pH 8 | ekb.eg |
| Mobile Phase B | Acetonitrile (LC grade) | ekb.eg |
| Ionization Mode | Negative ESI mode is commonly used for phenolic compounds | researchgate.netekb.eg |
Development of Biological Assays
To evaluate the biological activity of this compound, researchers develop various in vitro assays. These assays are designed to measure specific biological effects, such as antimicrobial or antiviral activity.
For instance, in a study investigating the antiviral properties of a Ligustrum ovalifolium extract rich in lignans and other phenylethanoids, an in vitro assay against SARS-CoV-2 was conducted. ekb.eg The 90% methanol fraction of the extract demonstrated the highest activity, with a half-maximal inhibitory concentration (IC50) of 7.895 µg/ml. ekb.eg
In another example focused on antibacterial activity, the broth microdilution method was used to determine the minimum inhibitory concentration (MIC) of a plant extract against Staphylococcus aureus. mdpi.com This method involves preparing a bacterial suspension and adding it to a 96-well plate containing various concentrations of the extract. mdpi.com The MIC is identified as the lowest concentration that prevents visible bacterial growth. mdpi.com While the colored nature of plant extracts can sometimes interfere with the evaluation, it remains a standard method for assessing antibacterial potential. mdpi.com
The table below summarizes key details from biological assays developed for plant extracts containing compounds chemically related to this compound.
| Assay Type | Target | Methodology | Key Finding | Source |
|---|---|---|---|---|
| Antiviral | SARS-CoV-2 | In vitro screening against the virus using Vero-E6 cells. | A methanol fraction containing lignans showed an IC50 of 7.895 µg/ml. | ekb.eg |
| Antibacterial | Staphylococcus aureus | Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). | The aqueous extract required a concentration greater than 6.25 mg/mL to achieve the MIC. | mdpi.com |
Metabolic Fate and Biotransformation of 8 Hydroxypinoresinol Diglucoside
Gastrointestinal Microbiota-Mediated Conversions to Mammalian Lignans (B1203133) (e.g., Enterolactone, Enterodiol)
The conversion of furofuran-type plant lignans into mammalian lignans is a complex, multi-step process executed by a consortium of intestinal bacteria. iosrjournals.orgresearchgate.net While research often focuses on the more common lignan (B3055560), pinoresinol (B1678388) diglucoside, the metabolic pathway serves as a representative model for 8-hydroxypinoresinol (B162249) diglucoside. The transformation cascade is initiated by bacterial enzymes that hydrolyze the glucose moieties from the parent molecule.
The key steps in this microbial metabolism are:
Deglycosylation : The process begins with two sequential deglycosylation reactions. Bacterial β-glucosidases cleave the ether bonds linking the glucose units to the pinoresinol aglycone. This releases the free aglycone, 8-hydroxypinoresinol, which is necessary for subsequent transformations. mdpi.com
Reduction and Demethylation : The aglycone undergoes further structural changes. For the related compound pinoresinol, the aglycone is first converted to lariciresinol (B1674508) through reduction reactions. mdpi.com This is followed by a series of demethylation and dehydroxylation steps. Specific bacterial species, including those from the genera Ruminococcus, Peptostreptococcus, and Eubacterium, have been identified as key players in these demethylation and dehydroxylation processes. mdpi.comnih.govpharm.or.jpnih.gov
Formation of Enterolignans : Through these sequential reactions, the complex plant lignan structure is ultimately converted into the simpler, non-steroidal diphenolic compounds known as enterolignans, primarily enterodiol (B191174) and enterolactone. iosrjournals.orgmdpi.com Enterodiol is typically formed first and can then be oxidized by other gut bacteria to produce enterolactone. nih.gov
This intricate interplay between dietary lignans and gut bacteria results in the production of metabolites that are readily absorbed into systemic circulation and are considered responsible for many of the health-promoting effects associated with lignan consumption. mdpi.com
Table 1: Proposed Metabolic Pathway of Pinoresinol Diglucoside by Gut Microbiota This table outlines the sequential conversion of a representative plant lignan to mammalian enterolignans, a pathway analogous to that of 8-hydroxypinoresinol diglucoside.
| Step | Precursor Compound | Key Transformation | Resulting Metabolite(s) |
| 1 | Pinoresinol diglucoside | Sequential Deglycosylation | Pinoresinol |
| 2 | Pinoresinol | Reduction | Lariciresinol |
| 3 | Lariciresinol | Demethylation & Dehydroxylation | Secoisolariciresinol (B192356) |
| 4 | Secoisolariciresinol | Further Demethylation & Dehydroxylation | Enterodiol |
| 5 | Enterodiol | Oxidation | Enterolactone |
Identification and Characterization of Metabolites in Preclinical Models
The characterization of metabolites derived from plant lignans has been elucidated through preclinical studies, primarily using in vitro fermentation models with human or animal fecal suspensions and analyses of biofluids in animal models. These studies have successfully identified a wide array of intermediate and final metabolic products.
A comprehensive investigation involving the anaerobic incubation of pinoresinol diglucoside with a human fecal suspension identified numerous metabolites, providing a detailed map of the biotransformation pathway. nih.gov This in vitro model simulates the metabolic environment of the human colon. The metabolites were identified using advanced spectroscopic methods, including 2D-NMR and mass spectrometry. nih.gov
The findings from these preclinical investigations reveal that the metabolic fate is not limited to the production of enterodiol and enterolactone. A significant number of intermediate compounds are formed, reflecting the stepwise nature of the microbial enzymatic actions. Furthermore, pharmacokinetic studies in rats using the related compound pinoresinol diglucoside show a low metabolic rate in liver microsomes, suggesting that the primary site of metabolism is the gut, driven by microbiota, rather than hepatic transformation. frontiersin.org
Table 2: Metabolites of Pinoresinol Diglucoside Identified in an In Vitro Human Fecal Fermentation Model This table details the spectrum of metabolites generated from pinoresinol diglucoside, a structural analog of this compound, demonstrating the metabolic capacity of the gut microbiota. nih.gov
| Metabolite Number | Compound Name |
| 1 | (+)-Pinoresinol |
| 2 | (+)-Lariciresinol |
| 3 | 3'-Demethyl-(+)-lariciresinol |
| 4 | (-)-Secoisolariciresinol |
| 5 | (-)-3-(3",4"-dihydroxybenzyl)-2-(4'-hydroxy-3'-methoxybenzyl)butane-1,4-diol |
| 6 | 2-(3',4'-dihydroxybenzyl)-3-(3",4"-dihydroxybenzyl)butane-1,4-diol |
| 7 | 3-(3"-hydroxybenzyl)-2-(4'-hydroxy-3'-methoxybenzyl)butane-1,4-diol |
| 8 | 2-(3',4'-dihydroxybenzyl)-3-(3"-hydroxybenzyl)butane-1,4-diol |
| 9 | (-)-Enterodiol |
| 10 | (-)-(2R,3R)-3-(3",4"-dihydroxybenzyl)-2-(4'-hydroxy-3'-methoxybenzyl)butyrolactone |
| 11 | (-)-(2R,3R)-2-(3',4'-dihydroxybenzyl)-3-(3",4"-dihydroxybenzyl)butyrolactone |
| 12 | (-)-(2R,3R)-3-(3"-hydroxybenzyl)-2-(4'-hydroxy-3'-methoxybenzyl)butyrolactone |
| 13 | 2-(3',4'-dihydroxybenzyl)-3-(3"-hydroxybenzyl)butyrolactone |
| 14 | 2-(3'-hydroxybenzyl)-3-(3",4"-dihydroxybenzyl)butyrolactone |
| 15 | (-)-(2R,3R)-Enterolactone |
Q & A
Basic Research Questions
Q. What validated methods exist for quantifying 8-hydroxypinoresinol diglucoside in plant extracts?
- Methodological Answer : High-performance liquid chromatography (HPLC) is widely used for quantification. For example, optimized protocols involve acetonitrile-water (15:85) as the mobile phase, achieving good peak symmetry and resolution . Near-infrared reflectance spectroscopy (NIRS) offers a rapid alternative, with spectral preprocessing (e.g., second derivative transformation) and partial least squares regression yielding high correlation (R²=0.9264) compared to HPLC .
- Comparison of Methods :
| Method | Sample Prep | Key Parameters | Advantages | Limitations |
|---|---|---|---|---|
| HPLC | Ultrasonic extraction (60 kHz, 45°C, 20 min) | Column: C18; Detection: UV | High accuracy, widely validated | Time-consuming, requires solvent optimization |
| NIRS | Minimal prep (dried powder) | Spectral range: 7,502–4,597.6 cm⁻¹ | Rapid, non-destructive | Requires calibration with HPLC data |
Q. How can researchers optimize extraction of this compound from Eucommia ulmoides?
- Methodological Answer : Ultrasonic extraction coupled with orthogonal design (L9(3⁴) matrix) optimizes parameters: particle size (60 mesh), temperature (45°C), and duration (20 min). This method reduces solvent use and time while maintaining yield comparable to pharmacopeial standards .
Q. What are the primary natural sources of this compound?
- Methodological Answer : The compound is predominantly isolated from Eucommia ulmoides (杜仲) bark or leaves. Secondary sources include structurally related lignans in flaxseed (Linum usitatissimum), though these lack the hydroxyl substitution at the C8 position .
Advanced Research Questions
Q. How does this compound modulate osteoclast differentiation in vitro?
- Methodological Answer : In RAW264.7 cells, the compound inhibits RANKL-induced osteoclast differentiation at concentrations ≤1,280 μM (non-cytotoxic per CCK-8 assays). TRAP staining and F-actin ring assays show dose-dependent suppression of multinucleated osteoclast formation. Western blotting reveals downregulation of NFATc1 and c-Fos, key transcription factors in osteoclastogenesis .
- Experimental Design Considerations :
- Use positive controls (e.g., bisphosphonates) to validate assay sensitivity.
- Include Annexin V/PI staining to rule out apoptosis-mediated effects .
Q. What strategies resolve contradictions in pharmacokinetic data for this compound?
- Methodological Answer : Discrepancies in bioavailability studies often stem from:
Matrix Effects : Plant co-extractives (e.g., polyphenols) may interfere with LC-MS/MS quantification. Solid-phase extraction (SPE) with C18 cartridges improves specificity .
Isomerization : The compound’s stereoisomers (e.g., pinoresinol vs. hydroxypinoresinol diglucoside) require chiral chromatography for differentiation .
Metabolite Identification : Use HR-MS/MS with databases (e.g., GNPS) to distinguish parent compounds from phase I/II metabolites .
Q. How can researchers validate the anti-inflammatory mechanisms of this compound?
- Methodological Answer :
- In Vitro : LPS-stimulated macrophages (e.g., THP-1) assess TNF-α/IL-6 suppression via ELISA. Include TLR4/NF-κB pathway inhibitors (e.g., BAY11-7082) to confirm target engagement .
- In Vivo : Murine models (e.g., collagen-induced arthritis) evaluate synovial inflammation reduction via histopathology and micro-CT for bone erosion quantification .
Methodological Challenges & Solutions
Q. What are the pitfalls in standardizing this compound for pharmacological studies?
- Key Issues :
- Purity Variability : Commercial batches may differ in glycosylation patterns. Validate purity via NMR (e.g., δ 3.0–5.5 ppm for glucoside protons) and HPLC-ELSD .
- Solubility : Low aqueous solubility necessitates DMSO stocks (≤0.1% final concentration) to avoid cytotoxicity artifacts .
- Solutions :
- Use orthogonal analytical methods (e.g., HPLC + NIRS) for batch consistency .
- Pre-treat cells with solubility enhancers (e.g., β-cyclodextrin) without altering bioactivity .
Q. How to address conflicting bioactivity data across cell lines and animal models?
- Root Causes :
- Cell-Specific Responses : RAW264.7 (murine) vs. primary human osteoclasts may show divergent sensitivity due to receptor expression differences .
- Dosing Regimens : Suboptimal in vivo dosing (e.g., single vs. chronic administration) affects metabolite accumulation .
- Mitigation :
- Cross-validate findings in ≥2 cell types (e.g., RAW264.7 + human PBMC-derived osteoclasts).
- Perform pharmacokinetic profiling (e.g., LC-MS/MS) to guide in vivo dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
